molecular formula C7H3Br2NS B8684610 2,6-Dibromophenyl isothiocyanate

2,6-Dibromophenyl isothiocyanate

Cat. No.: B8684610
M. Wt: 292.98 g/mol
InChI Key: APUPAZDXSFPPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dibromophenyl isothiocyanate is an organic compound characterized by the presence of two bromine atoms and an isothiocyanate group attached to a phenyl ring. This compound is part of the broader class of isothiocyanates, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromophenyl isothiocyanate typically involves the reaction of 2,6-dibromoaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows: [ \text{2,6-Dibromoaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. Safety measures are crucial due to the toxic nature of thiophosgene .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromophenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as triethylamine.

    Addition Reactions: Reagents include primary and secondary amines, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products:

Scientific Research Applications

2,6-Dibromophenyl isothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dibromophenyl isothiocyanate involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is similar to other isothiocyanates, which are known to induce apoptosis in cancer cells by targeting mitochondrial pathways and promoting the release of cytochrome c .

Comparison with Similar Compounds

  • 2,6-Dimethylphenyl isothiocyanate
  • Phenyl isothiocyanate
  • 4-Methylphenyl isothiocyanate

Comparison: 2,6-Dibromophenyl isothiocyanate is unique due to the presence of two bromine atoms, which can influence its reactivity and biological activity. Compared to 2,6-dimethylphenyl isothiocyanate, the bromine atoms make it more reactive in substitution reactions. Phenyl isothiocyanate, lacking any substituents on the phenyl ring, is less reactive but more versatile in various synthetic applications .

Properties

Molecular Formula

C7H3Br2NS

Molecular Weight

292.98 g/mol

IUPAC Name

1,3-dibromo-2-isothiocyanatobenzene

InChI

InChI=1S/C7H3Br2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H

InChI Key

APUPAZDXSFPPGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N=C=S)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 101 g. (0.326 mole) of 1-(2,6-dibromophenyl)thiourea in 1 l. of chlorobenzene was stirred and refluxed 20 hours, and the resulting solution was filtered and evaporated. The tan solid obtained was triturated with boiling petroleum ether and filtered. On cooling, the filtrate deposited 63.4 g. of yellow needles of 2,6-dibromophenylisothiocyanate, m.p. 63°-65°. A portion was recrystallized from ether-petroleum ether to give the analytical sample, m.p. 65°-66°.
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Synthesis routes and methods II

Procedure details

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